molecular formula C24H24N4O B611514 FASN inhibitor 1 CAS No. 1533438-83-3

FASN inhibitor 1

Cat. No. B611514
M. Wt: 384.483
InChI Key: ICDQFUFDAFKCAX-UHFFFAOYSA-N
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Description

Fatty Acid Synthase (FASN) is an enzyme that plays a key role in fatty acid synthesis in cells. FASN inhibitors have gained attention as potential therapeutic agents, particularly in the context of cancer treatment . FASN inhibitor 1 is one such compound that has been studied for its potential therapeutic effects .


Chemical Reactions Analysis

FASN inhibitors, including FASN inhibitor 1, work by inhibiting the activity of FASN, an enzyme crucial for fatty acid synthesis . This inhibition can lead to various cellular responses, including increased levels of certain proteins and changes in cell death pathways .

Scientific Research Applications

Oncology Research

Fatty acid synthase (FASN) inhibitors, including FASN inhibitor 1, have shown significant promise in oncology research. Studies have demonstrated that FASN is strongly expressed in various cancers, making it an attractive target for therapeutic intervention. FASN inhibitors not only exhibit antitumor effects but also provide insights into the role of FASN and fatty acid synthesis in tumor cells. The development of novel FASN inhibitors, facilitated by advances in crystal structures of FASN, is a key area of research in cancer therapy (Kridel, Lowther, & Pemble IV, 2007). Additionally, FASN has gained considerable attention as a therapeutic target in breast cancer, and the translation of basic science-discovery aspects of FASN blockade to clinical application remains a vital challenge (Menéndez & Lupu, 2017).

Neuro-Oncology

In neuro-oncology, the overexpression of FASN in human gliomas correlates with the WHO tumor grade. Inhibition of FASN in glioma cells using inhibitors like Orlistat has shown significant reduction in cell viability and induction of apoptosis, highlighting the therapeutic potential of FASN inhibitors in malignant gliomas (Grube et al., 2014).

Apoptosis and Cell Signaling

FASN inhibitors can induce apoptosis in tumor cells by remodeling cell membranes and inhibiting key signaling pathways like PI3K–AKT–mTOR and β-catenin. This mechanism is tumor-cell specific, providing a promising therapeutic strategy for treating a variety of cancers (Ventura et al., 2015).

Lipogenesis and Cancer Therapy

FASN, being a key enzyme in neoplastic lipogenesis, plays a crucial role in tumor growth and survival. The development of novel inhibitors and the exploration of natural sources like green tea and dietary soy for FASN inhibition have potential implications in cancer therapy and chemoprevention (Flavin et al., 2010).

Bioactive Compounds and Drug Discovery

The exploration of novel FASN inhibitors, including synthetic quinolinone derivatives and natural polyphenols, is a significant area of research. These compounds have shown strong inhibitory activity and are being investigated for their safety and efficiency in medicine (Jiang et al., 2019).

Biomarkers and FASN Sensitivity in Cancer

Understanding the metabolic incorporation of glucose into specific complex lipid species has been identified as a predictor of FASN inhibitor sensitivity in cancer cells. The levels of diacylglycerols, which stimulate protein kinase C (PKC), are lowered upon FASN inhibitor treatment in sensitive cells, offering insights into the anticancer effects of FASN inhibitors (Benjamin et al., 2015).

Safety And Hazards

FASN inhibitors have been associated with certain side effects. For instance, skin and ocular effects have been reported as dose-limiting toxicities of TVB-2640, a FASN inhibitor . Additionally, one fatal case of drug-related pneumonitis occurred with the combination of TVB-2640 and paclitaxel .

Future Directions

FASN inhibitors, including FASN inhibitor 1, show promise as potential therapeutic agents, particularly in the treatment of conditions like non-alcoholic steatohepatitis (NASH) and various forms of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their therapeutic efficacy, and minimizing their side effects .

properties

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasn-IN-3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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